3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core structure.
Mechanism of Action
Target of Action
Thiazolidine-2,4-dione derivatives, a class of compounds to which this molecule belongs, have been reported to exhibit a broad range of pharmacological activities, including antimicrobial, antioxidant, and anticancer effects .
Mode of Action
Thiazolidine-2,4-dione derivatives have been shown to inhibit lipoxygenase, an enzyme involved in the metabolism of arachidonic acid, leading to the production of leukotrienes . This inhibition could potentially explain some of the observed pharmacological effects.
Biochemical Pathways
The inhibition of lipoxygenase by thiazolidine-2,4-dione derivatives could impact the arachidonic acid pathway, affecting the production of leukotrienes . Leukotrienes are involved in inflammatory responses, so this could potentially explain the anti-inflammatory effects observed for some thiazolidine-2,4-dione derivatives .
Pharmacokinetics
In-silico adme studies of thiazolidin-2,4-dione derivatives have suggested that these compounds possess drug-like properties .
Result of Action
Thiazolidine-2,4-dione derivatives have been reported to exhibit antimicrobial, antioxidant, and anticancer activities . These effects could potentially be due to the inhibition of lipoxygenase and the resulting impact on the arachidonic acid pathway .
Action Environment
The synthesis of thiazolidine-2,4-dione derivatives has been reported to be influenced by the choice of solvent, which could potentially impact the properties of the final compound .
Preparation Methods
The synthesis of 3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps. One common synthetic route begins with the preparation of the azetidin-3-yl intermediate, which is then coupled with a thiazolidine-2,4-dione derivative. The reaction conditions often involve the use of coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of bases like N,N-diisopropylethylamine (DIEA) in solvents such as dichloroethane (DCE) . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazolidine ring or the benzoyl group. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-(1-(4-(Dimethylamino)benzoyl)azetidin-3-yl)thiazolidine-2,4-dione can be compared with other thiazolidine-2,4-dione derivatives, such as:
5-(4-(Dimethylamino)phenyl)thiazolidine-2,4-dione: Similar in structure but lacks the azetidin-3-yl group.
3-(4-Bromophenyl)-2-(4-(Dimethylamino)phenyl)thiazolidin-4-one: Contains a bromophenyl group instead of the benzoyl group. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-[1-[4-(dimethylamino)benzoyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-16(2)11-5-3-10(4-6-11)14(20)17-7-12(8-17)18-13(19)9-22-15(18)21/h3-6,12H,7-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAUHUHXYXAAFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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